

# Physical and chemical properties of Goodyeroside A

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## Compound of Interest

Compound Name: Goodyeroside A

Cat. No.: B13404421

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## Goodyeroside A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Goodyeroside A**, a naturally occurring glucoside, has garnered significant scientific interest due to its promising pharmacological properties. This technical guide provides an in-depth overview of the physical, chemical, and biological characteristics of **Goodyeroside A**. It includes a summary of its physicochemical properties, detailed spectral data, and comprehensive experimental protocols for its isolation and biological evaluation. Furthermore, this guide elucidates the molecular mechanisms underlying its therapeutic effects, with a particular focus on its anti-inflammatory and hepatoprotective activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

### Physicochemical Properties

**Goodyeroside A** is a butanolide glucoside with the molecular formula  $C_{10}H_{16}O_8$  and a molecular weight of 264.23 g/mol <sup>[1]</sup>. Its chemical structure is formally named (4S)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Goodyeroside A**

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>16</sub> O <sub>8</sub>	[1]
Molecular Weight	264.23 g/mol	[1]
IUPAC Name	(4S)-4- [(2R,3R,4S,5S,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2- yl]oxyoxolan-2-one	
CAS Number	211107-44-7	
Appearance	White crystalline solid	
Melting Point	165–166 °C	
Solubility	Soluble in water and methanol.	
Computed XLogP3	-2.4	
Topological Polar Surface Area	126 Å <sup>2</sup>	

## Spectral Data

The structural elucidation of **Goodyeroside A** has been accomplished through various spectroscopic techniques. The following sections detail the characteristic spectral data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H and <sup>13</sup>C NMR spectra of **Goodyeroside A** are crucial for its structural confirmation. The detailed assignments are provided in Table 2.

Table 2: <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data for **Goodyeroside A**

Position	<sup>13</sup> C NMR (δ, ppm)	<sup>1</sup> H NMR (δ, ppm, J in Hz)
Aglycone		
2		
3		
4		
5		
Glycosyl Moiety		
1'		
2'		
3'		
4'		
5'		
6'		

Note: Detailed, experimentally verified NMR data with specific coupling constants were not fully available in the searched literature. The table is a template for such data.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **Goodyeroside A** in methanol exhibits no significant absorption in the 200-400 nm range, which is characteristic of compounds lacking extensive chromophores.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **Goodyeroside A** displays characteristic absorption bands corresponding to its functional groups. Key peaks are summarized in Table 3.

Table 3: FT-IR Spectral Data for **Goodyeroside A**

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
~3400 (broad)	O-H stretching (hydroxyl groups)
~2900	C-H stretching (aliphatic)
~1770	C=O stretching (lactone)
~1070	C-O stretching (glycosidic bond)

Note: Specific, experimentally verified FT-IR peak values were not fully available in the searched literature. The table presents expected absorption regions.

## Biological Activities and Mechanisms of Action

**Goodyeroside A** has demonstrated significant potential in preclinical studies, primarily exhibiting hepatoprotective and anti-inflammatory effects.

### Hepatoprotective Activity

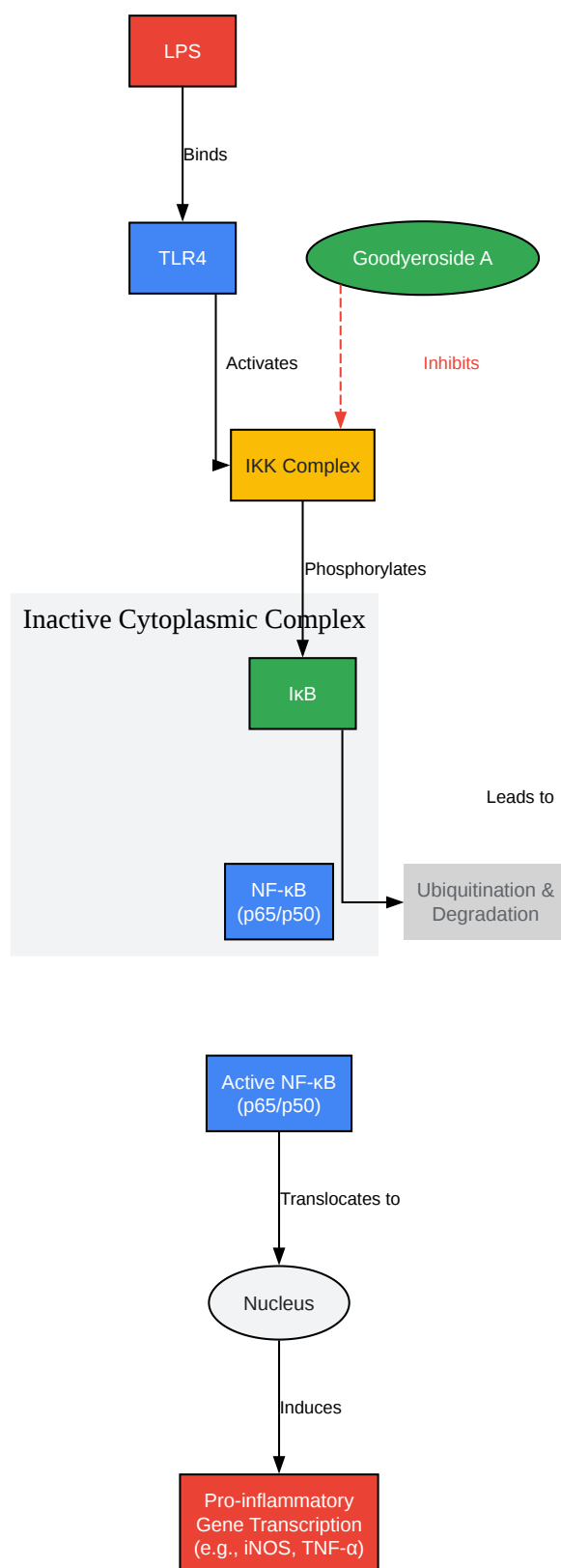
**Goodyeroside A** has been shown to exert a protective effect against liver damage. In a study involving D-galactosamine-induced injury in rat hepatocytes, **Goodyeroside A** demonstrated significant hepatoprotective activity. The compound is believed to mitigate cellular damage by reducing the levels of liver enzymes such as alanine transaminase (ALT) and aspartate transaminase (AST), which are markers of liver injury.

### Anti-inflammatory Activity

The anti-inflammatory properties of **Goodyeroside A** are attributed to its ability to modulate key inflammatory signaling pathways. Research has indicated that **Goodyeroside A** can suppress the inflammatory response by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[2] This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO).

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the NF-κB dimer (typically p65/p50) to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory

cytokines and enzymes, such as inducible nitric oxide synthase (iNOS). **Goodyeroside A** is proposed to interfere with this cascade, thereby downregulating the expression of these inflammatory mediators.



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Figure 1: Proposed mechanism of NF-κB inhibition by **Goodyeroside A**.

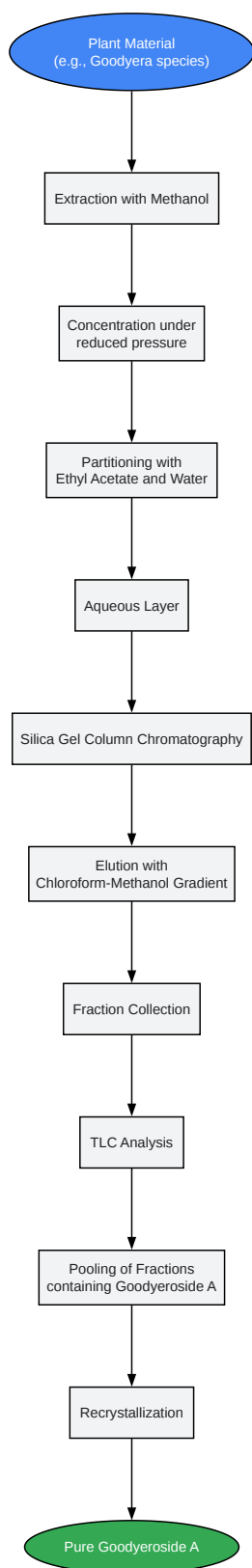
## Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of **Goodyeroside A**.

### Isolation and Purification of Goodyeroside A

**Goodyeroside A** can be isolated from various plant sources, including species of the *Goodyera* genus. A general protocol for its isolation using column chromatography is outlined below.

Workflow for Isolation of **Goodyeroside A**



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Figure 2: General workflow for the isolation of **Goodyeroside A**.



#### Protocol Details:

- **Extraction:** Air-dried and powdered plant material is extracted with methanol at room temperature.
- **Concentration:** The methanol extract is concentrated under reduced pressure to yield a crude extract.
- **Partitioning:** The crude extract is suspended in water and partitioned with ethyl acetate to remove nonpolar compounds.
- **Column Chromatography:** The aqueous layer is subjected to silica gel column chromatography.
- **Elution:** The column is eluted with a gradient of chloroform and methanol.
- **Fraction Collection and Analysis:** Fractions are collected and monitored by thin-layer chromatography (TLC).
- **Purification:** Fractions containing **Goodyeroside A** are pooled, concentrated, and further purified by recrystallization to yield the pure compound.

## In Vitro Hepatoprotective Activity Assay

The hepatoprotective effect of **Goodyeroside A** can be evaluated using a D-galactosamine-induced liver injury model in primary rat hepatocytes.

#### Protocol Details:

- **Hepatocyte Isolation:** Primary hepatocytes are isolated from rats by collagenase perfusion.
- **Cell Culture:** Hepatocytes are cultured in appropriate media.
- **Treatment:** Cells are pre-treated with various concentrations of **Goodyeroside A** for a specified period, followed by co-incubation with D-galactosamine to induce toxicity.
- **Assessment of Hepatotoxicity:** After incubation, the cell culture medium is collected, and the activities of ALT and AST are measured using commercially available kits. Cell viability can

be assessed using the MTT assay.

## In Vitro Anti-inflammatory Activity Assay

The anti-inflammatory activity of **Goodyeroside A** can be assessed by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Protocol Details:

- **Cell Culture:** RAW 264.7 macrophages are cultured in DMEM supplemented with fetal bovine serum.
- **Treatment:** Cells are seeded in 96-well plates and pre-treated with different concentrations of **Goodyeroside A** for 1 hour. Subsequently, the cells are stimulated with LPS (1 µg/mL) for 24 hours.
- **Nitric Oxide Measurement:** The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a standard curve.
- **Cell Viability:** The cytotoxicity of **Goodyeroside A** on RAW 264.7 cells is determined using the MTT assay to ensure that the observed reduction in NO production is not due to cell death.

## Conclusion

**Goodyeroside A** is a promising natural product with well-documented hepatoprotective and anti-inflammatory activities. Its mechanism of action, particularly the inhibition of the NF-κB signaling pathway, makes it an attractive candidate for further investigation in the development of novel therapeutics for inflammatory and liver-related diseases. The data and protocols presented in this technical guide provide a solid foundation for researchers to advance the study of this valuable compound. Further research is warranted to fully elucidate its pharmacological profile, including its pharmacokinetic and toxicological properties, to pave the way for potential clinical applications.

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## References

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